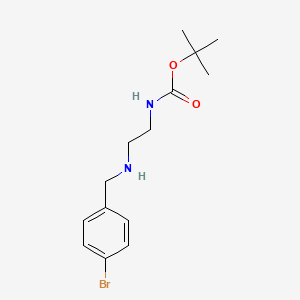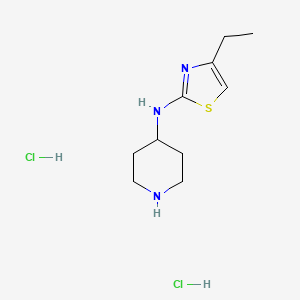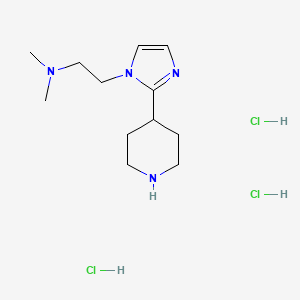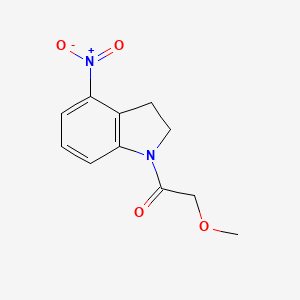
UNC-926 Hydochloride
Übersicht
Beschreibung
UNC 926 Hydrochlorid ist ein Inhibitor der Methyl-Lysin-Lesedomäne, der spezifisch das L3MBTL1-Protein mit einem IC50-Wert von 3,9 Mikromolar hemmt . Es zeigt auch eine niedrige mikromolare Affinität für das L3MBTL3-Protein . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die epigenetische Regulation und Protein-Interaktionen zu untersuchen, die Methyl-Lysin-Reste betreffen .
Wissenschaftliche Forschungsanwendungen
UNC 926 hydrochloride has a wide range of scientific research applications:
Epigenetic Studies: It is used to investigate the role of methyl-lysine reader domains in gene regulation and chromatin remodeling.
Protein-Protein Interactions: Researchers use this compound to study interactions between proteins that involve methyl-lysine residues.
Cancer Research: It is utilized in cancer research to explore the potential therapeutic effects of inhibiting specific protein interactions.
Drug Development: UNC 926 hydrochloride serves as a lead compound in the development of new drugs targeting epigenetic regulators.
Wirkmechanismus
Target of Action
UNC-926 Hydrochloride primarily targets a protein known as L3MBTL1 . This protein is a methyl-lysine (Kme) reader domain . The compound also exhibits a low micromolar affinity for the close homolog, L3MBTL3 .
Mode of Action
UNC-926 Hydrochloride inhibits L3MBTL1 by binding to its 3xMBT domain . It does this in a selective and dose-dependent manner . The compound also inhibits the binding of the 3xMBT domain to H4K20me1 , a specific histone modification .
Biochemical Pathways
By inhibiting the interaction between L3MBTL1 and H4K20me1, UNC-926 Hydrochloride could potentially alter the epigenetic landscape of the cell and influence gene expression patterns .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of UNC-926 Hydrochloride’s action are likely to be complex and multifaceted, given its role in influencing histone modification and gene expression. By inhibiting L3MBTL1, it could potentially alter the cellular epigenetic landscape, leading to changes in gene expression that could have wide-ranging effects on cellular function .
Biochemische Analyse
Biochemical Properties
UNC-926 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between the L3MBTL1 protein and methylated histone peptides, specifically H4K20me1. The compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 micromolar. Additionally, UNC-926 Hydrochloride exhibits low micromolar affinity for the close homolog L3MBTL3, with an inhibitory concentration (IC50) of 3.2 micromolar. It does not affect the binding of 53BP1 to H4K20me1, demonstrating its specificity for L3MBTL1 over other proteins .
Cellular Effects
UNC-926 Hydrochloride influences various cellular processes by modulating the function of the L3MBTL1 protein. It selectively inhibits the binding of the 3xMBT domain to H4K20me1 in a dose-dependent manner. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By disrupting the interaction between L3MBTL1 and methylated histones, UNC-926 Hydrochloride can alter the transcriptional regulation of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of UNC-926 Hydrochloride involves its binding to the MBT domain of the L3MBTL1 protein. This binding prevents the interaction between L3MBTL1 and methylated histone peptides, thereby inhibiting the protein’s function as a methyl-lysine reader. The compound’s specificity for L3MBTL1 over other proteins, such as 53BP1, is attributed to its unique binding interactions. UNC-926 Hydrochloride does not affect the binding of 53BP1 to H4K20me1, highlighting its selective inhibition of L3MBTL1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UNC-926 Hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution. Over time, the inhibition of L3MBTL1 by UNC-926 Hydrochloride can lead to long-term changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UNC-926 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the interaction between L3MBTL1 and methylated histones without causing significant toxicity. At higher doses, UNC-926 Hydrochloride may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
UNC-926 Hydrochloride is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling. The compound interacts with enzymes and cofactors involved in histone methylation and demethylation processes. By inhibiting the function of L3MBTL1, UNC-926 Hydrochloride can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, UNC-926 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the MBT domain of L3MBTL1. This interaction affects the compound’s distribution within cellular compartments, including the nucleus and cytoplasm .
Subcellular Localization
The subcellular localization of UNC-926 Hydrochloride is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. By localizing to the nucleus, UNC-926 Hydrochloride can effectively inhibit the interaction between L3MBTL1 and methylated histones, thereby modulating gene expression and cellular function .
Vorbereitungsmethoden
Die Synthese von UNC 926 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte inhibitorische Aktivität zu erreichen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von organischen Reaktionen synthetisiert, einschließlich Kondensations- und Cyclisierungsreaktionen.
Modifikationen der funktionellen Gruppen: Spezielle funktionelle Gruppen werden eingeführt, um die Affinität der Verbindung zu den Zielproteinen zu verbessern. Dies kann Halogenierung, Alkylierung oder andere Modifikationen umfassen.
Reinigung und Kristallisation: Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt und kristallisiert, um die Hydrochloridsalzform zu erhalten.
Chemische Reaktionsanalyse
UNC 926 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen ein Nukleophil eine Abgangsgruppe im Molekül ersetzt.
Oxidation und Reduktion: Es kann Oxidations- und Reduktionsreaktionen unterliegen, die den Oxidationszustand bestimmter Atome im Molekül verändern.
Komplexbildung: UNC 926 Hydrochlorid kann Komplexe mit Metallionen bilden, die seine inhibitorische Aktivität beeinflussen können.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenierungsmittel, Reduktionsmittel und Metallsalze. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
UNC 926 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Epigenetische Studien: Es wird verwendet, um die Rolle von Methyl-Lysin-Lesedomänen in der Genregulation und Chromatin-Remodellierung zu untersuchen.
Protein-Protein-Interaktionen: Forscher verwenden diese Verbindung, um Interaktionen zwischen Proteinen zu untersuchen, die Methyl-Lysin-Reste betreffen.
Krebsforschung: Es wird in der Krebsforschung eingesetzt, um die möglichen therapeutischen Wirkungen der Hemmung spezifischer Protein-Interaktionen zu untersuchen.
Arzneimittelentwicklung: UNC 926 Hydrochlorid dient als Leitverbindung bei der Entwicklung neuer Medikamente, die auf epigenetische Regulatoren abzielen.
Wirkmechanismus
UNC 926 Hydrochlorid übt seine Wirkung aus, indem es an die Methyl-Lysin-Lesedomäne des L3MBTL1-Proteins bindet und so dessen Interaktion mit methylierten Histonpeptiden hemmt . Diese Hemmung stört die normale Funktion des Proteins, was zu Veränderungen der Genexpression und der Chromatinstruktur führt . Die Verbindung zeigt auch Spezifität für das L3MBTL3-Protein, allerdings mit geringerer Affinität .
Analyse Chemischer Reaktionen
UNC 926 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Complex Formation: UNC 926 hydrochloride can form complexes with metal ions, which may affect its inhibitory activity.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
UNC 926 Hydrochlorid ist einzigartig in seiner spezifischen Hemmung des L3MBTL1-Proteins. Ähnliche Verbindungen umfassen:
GS-626510: Ein Inhibitor von BET-Familien-Bromodomänen mit hoher Affinität für BRD2, BRD3 und BRD4.
BET Bromodomain Inhibitor 3: Ein BET-Bromodomäneninhibitor, der in der Forschung zur Empfängnisverhütung, Krebs und Herzkrankheiten verwendet wird.
Im Vergleich zu diesen Verbindungen ist UNC 926 Hydrochlorid in seiner Zielspezifität und seiner Anwendung bei der Untersuchung von Methyl-Lysin-Lesedomänen einzigartig .
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)

![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)


![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)



![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)
